4-Amino-N-furan-2-yl-benzamide
Description
Research Significance and Context of Benzamide (B126) and Furan (B31954) Scaffolds in Medicinal Chemistry
The benzamide scaffold is a prominent feature in numerous biologically active compounds. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in drug design. nih.gov The amide bond, in particular, is a key structural element in many pharmaceuticals. The versatility of the benzamide structure allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov For instance, the introduction of fluorine atoms to the benzamide scaffold has been shown to increase binding affinity to biological targets like cereblon, a component of the E3 ubiquitin ligase complex. nih.gov
Similarly, the furan ring is a five-membered aromatic heterocycle containing an oxygen atom that is a common motif in both natural products and synthetic compounds with a broad spectrum of biological activities. jrespharm.comijabbr.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological receptors and enzymes. jrespharm.com Furan derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ijabbr.com The combination of a furan ring with other pharmacophores, such as in 2,5-disubstituted furan derivatives, has been a successful strategy in developing new therapeutic leads. jrespharm.comresearchgate.net
Overview of Existing Academic Research Trajectories for 4-Amino-N-furan-2-yl-benzamide and Related Compounds
While dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories of compounds with similar structural features provide valuable insights. The academic focus has largely been on synthesizing and evaluating derivatives that utilize the furan-benzamide core for various therapeutic targets.
One significant area of investigation is in overcoming multidrug resistance (MDR) in cancer. Researchers have designed and synthesized 2,5-disubstituted furan derivatives that feature a benzamide motif to inhibit P-glycoprotein (P-gp), a key transporter involved in MDR. researchgate.net In these studies, the N-phenylbenzamide portion of the molecules was identified as a crucial pharmacophore for activity. researchgate.net
Another research direction involves the synthesis of carbohydrazide (B1668358) derivatives bearing a furan moiety for potential anticancer applications. jrespharm.com In this approach, a molecule containing a furan ring and an aminophenyl group, methyl 5-(4-aminophenyl)furan-2-carboxylate, serves as a starting material for creating more complex structures with potential cytotoxic effects against cancer cell lines. jrespharm.com
Furthermore, the synthesis of novel pyrazol-5-yl-benzamide derivatives has been explored for their potential as succinate (B1194679) dehydrogenase inhibitors, which have applications as fungicides. acs.org While not containing a furan ring, this research highlights the continued interest in modifying the benzamide scaffold to develop new biologically active agents.
The antibacterial potential of furan-carboxamide derivatives has also been a subject of study. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues, synthesized via Suzuki-Miyaura cross-coupling, have shown activity against drug-resistant bacteria. mdpi.com This line of research underscores the utility of the furan-carboxamide scaffold in addressing the challenge of antimicrobial resistance.
The table below summarizes the biological activities of some compounds structurally related to this compound, illustrating the diverse research applications of this chemical motif.
| Compound Class | Biological Target/Activity | Key Findings | Reference |
| 2,5-Disubstituted Furan Derivatives with Benzamide Motif | P-glycoprotein (P-gp) Inhibition | Identification of the N-phenylbenzamide as a key pharmacophore for overcoming multidrug resistance in cancer cells. | researchgate.net |
| Carbohydrazide Derivatives with Furan Moiety | Anticancer Activity | Synthesis of new derivatives with potential cytotoxic effects against human lung cancer cells. | jrespharm.com |
| N-(4-bromophenyl)furan-2-carboxamide Analogues | Antibacterial Activity | Demonstrated efficacy against clinically isolated drug-resistant bacteria. | mdpi.com |
| Fluorinated Benzamide Derivatives | Cereblon (CRBN) Binding | Introduction of fluorine increased binding affinity, relevant for the design of PROTACs. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(furan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-9-5-3-8(4-6-9)11(14)13-10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUZLTHGCQFFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354471 | |
| Record name | 4-Amino-N-furan-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-30-1 | |
| Record name | 4-Amino-N-furan-2-yl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Amino N Furan 2 Yl Benzamide
Established and Novel Synthetic Routes to 4-Amino-N-furan-2-yl-benzamide and its Analogues
The synthesis of this compound and its structural analogues is primarily achieved through the formation of a robust amide bond linking a substituted benzene (B151609) ring with a furan-containing amine. mdpi.com The general approach involves the coupling of two key building blocks: a benzoic acid derivative and a furan-containing amine, or vice versa. mdpi.comevitachem.com
A prevalent strategy involves the reaction of a 4-nitrobenzoyl halide with a suitable furan-amine, followed by the chemical reduction of the nitro group to the desired 4-amino functionality. An alternative, more direct route employs a pre-functionalized 4-aminobenzoic acid derivative, though this may require protection of the amino group during the amide coupling step to prevent side reactions.
Novel synthetic approaches for related structures include multi-component reactions and photo-induced protocols. thieme-connect.com For instance, a one-pot strategy for synthesizing 2-aminobenzamides has been developed using 2-nitrobenzaldehydes and amines under UV irradiation, which accomplishes amidation and nitro group reduction simultaneously. thieme-connect.com Such innovative methods could potentially be adapted for the efficient synthesis of this compound analogues.
Strategies for Benzamide (B126) Core Formation
The formation of the central benzamide linkage is the cornerstone of the synthesis. The most widely employed and efficient method is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. mdpi.comd-nb.info This reaction is a form of nucleophilic acyl substitution.
A representative synthesis of an analogue, N-(4-bromophenyl)furan-2-carboxamide, was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline. mdpi.com The reaction was conducted in dichloromethane (B109758) (DCM) at a low temperature (0 °C) and then at room temperature for 18 hours, using triethylamine (B128534) as a base to neutralize the hydrochloric acid byproduct, affording the product in an excellent 94% yield. mdpi.com This methodology is directly translatable to the synthesis of this compound, for example, by using 2-aminofuran and a 4-nitrobenzoyl chloride precursor.
Another established method involves the use of peptide coupling agents. These reagents activate the carboxylic acid group, facilitating the attack by the amine. While not explicitly detailed for the title compound in the provided sources, this is a standard and mild technique in organic synthesis for forming amide bonds.
More complex strategies can also yield benzamide derivatives. For example, certain 2-(furan-2-yl)vinyl-4H-3,1-benzoxazin-4-ones react with amine nucleophiles to afford 3-substituted quinazolinones and, in some cases, benzamide derivatives as products. researchgate.net
Table 1: Example Synthesis of a Furan-2-Carboxamide Analogue
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Furan-2-carbonyl chloride | 4-Bromoaniline | Triethylamine, Dichloromethane, 0 °C to r.t., 18h | N-(4-bromophenyl)furan-2-carboxamide | 94% | mdpi.com |
Introduction of the Furan (B31954) Moiety
The furan ring can be incorporated into the target molecule either by using a furan-containing starting material or by constructing the ring on a pre-existing molecular scaffold. nih.govcore.ac.uk
The most straightforward approach is to use a building block that already contains the furan ring, such as furan-2-carbonyl chloride, 2-aminofuran, or furfurylamine. mdpi.comresearchgate.net The reaction between furan-2-carbonyl chloride and an aniline (B41778) derivative directly installs the N-(furan-2-carbonyl) moiety. mdpi.com
Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for introducing the furan heterocycle. The Suzuki-Miyaura cross-coupling reaction is particularly useful for this purpose. nih.gov This method can be used to couple a furan-boronic acid derivative with a halogenated benzamide scaffold. mdpi.comnih.gov For example, researchers have prepared intermediates by reacting (5-formylfuran-2-yl)boronic acid with substituted bromobenzenes using a palladium catalyst like Pd(PPh₃)₄. nih.gov This strategy allows for the late-stage introduction of the furan ring, enhancing synthetic flexibility.
Regioselective Synthesis and Stereochemical Considerations
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds like this compound to ensure the correct placement of functional groups.
The substitution pattern on the benzamide ring is typically defined by the choice of starting material, such as 1-chloro-4-nitrobenzene (B41953) or p-nitroaniline. When further substitutions are performed on the benzamide ring, regioselectivity is governed by the directing effects of the existing substituents. For instance, transition metal-catalyzed C-H activation offers a modern approach for regioselective functionalization. Ruthenium-catalyzed ortho-arylation of N-alkyl benzamides has been shown to proceed with high regioselectivity, targeting the sterically less hindered C-H bond adjacent to the amide directing group. acs.orgacs.org Similarly, iron(III)-catalyzed halogenation of electron-rich N-arylbenzamides proceeds regioselectively. d-nb.info
For the furan moiety, electrophilic substitution reactions preferentially occur at the 2-position (alpha to the oxygen), which is the most electron-rich and reactive site. ijabbr.com Syntheses that start with furan-2-carbonyl chloride or 2-aminofuran inherently ensure the desired connectivity at the C2 position. mdpi.com
The parent compound, this compound, is achiral. However, stereochemistry becomes a factor in the synthesis of more complex analogues. For example, the introduction of substituents on a side chain can create stereocenters, potentially leading to a racemic mixture of products unless chiral synthesis or resolution techniques are employed. vulcanchem.com
Reaction Mechanisms and Pathways in the Synthesis of this compound
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The primary pathway to the benzamide core involves a nucleophilic acyl substitution. In the reaction between an acyl chloride and an amine, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. mdpi.com This forms a tetrahedral intermediate, which then collapses by ejecting the chloride ion, a good leaving group. A base, such as triethylamine, is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. mdpi.com
When employing Suzuki-Miyaura cross-coupling to form a biaryl linkage (e.g., phenyl-furan), the reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. nih.gov The cycle generally consists of three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation : The organic group from the organoboron compound is transferred to the palladium center, typically requiring a base.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov
In the iron-catalyzed synthesis of benzoxazole (B165842) analogues from N-arylbenzamides, the proposed mechanism involves an initial iron(III)-catalyzed regioselective bromination of the electron-rich aryl ring, followed by a copper(I)-catalyzed intramolecular O-cyclization. d-nb.inforesearchgate.net
Derivatization Strategies and Scaffold Modification of this compound
The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies. wgtn.ac.nz
The peripheral 4-amino group is a prime handle for derivatization. It can be readily acylated or alkylated. Furthermore, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
The benzamide aromatic ring can be functionalized via electrophilic aromatic substitution, although the directing effects of the existing amino and amide groups must be considered. Modern C-H activation/arylation reactions provide a regioselective means to introduce further complexity. acs.org
A particularly effective strategy for derivatization is the Suzuki-Miyaura cross-coupling reaction performed on a halogenated precursor. mdpi.com In one study, N-(4-bromophenyl)furan-2-carboxamide was used as a platform to synthesize a library of N-(biphenyl-4-yl)furan-2-carboxamide analogues by coupling it with various substituted arylboronic acids. mdpi.com This highlights the modularity of the approach for scaffold modification.
Table 2: Example of Derivatization via Suzuki-Miyaura Coupling
| Precursor | Boronic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | 4-Methylphenylboronic acid | N-(4'-Methylbiphenyl-4-yl)furan-2-carboxamide | 83% | mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | N-(4'-Methoxybiphenyl-4-yl)furan-2-carboxamide | 77% | mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Chlorophenylboronic acid | N-(4'-Chlorobiphenyl-4-yl)furan-2-carboxamide | 71% | mdpi.com |
Chemical Transformations of the Furan Ring
The furan ring within the N-furan-2-yl-benzamide structure is not inert and can participate in a variety of chemical transformations, allowing for further diversification of the molecular scaffold. evitachem.comsmolecule.com
Oxidation : The electron-rich furan ring is susceptible to oxidation. smolecule.com Depending on the reagents and conditions, oxidation can lead to the formation of furanone derivatives or ring-opened products like 1,4-dicarbonyl compounds.
Reduction : The aromaticity of the furan ring can be removed via catalytic hydrogenation, typically using catalysts like palladium on carbon or Raney nickel, to yield the corresponding saturated tetrahydrofuran (B95107) derivative.
Electrophilic Substitution : Furan is highly reactive towards electrophilic substitution, which generally occurs at the C5 position for 2-substituted furans. ijabbr.com This allows for the introduction of various electrophiles, such as nitro or acyl groups, under mild conditions. ijabbr.com
Cycloaddition : The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), providing a pathway to complex bicyclic structures. This reactivity has been explored in the synthesis of various natural products. core.ac.uk
Ring Opening : The furan nucleus can undergo ring-opening reactions, particularly under acidic conditions, to yield acyclic structures that can be used in further synthetic transformations. beilstein-journals.org
These transformations underscore the synthetic versatility of the furan moiety, enabling extensive modifications to the core structure of this compound for various chemical and research applications.
Table 3: Chemical Compounds Mentioned
An in-depth analysis of the synthetic pathways and chemical transformations involving this compound reveals a landscape rich with possibilities for structural diversification. Researchers have focused on modifying the core components of the molecule, namely the benzamide moiety, and introducing new functional groups to explore and optimize its biological activities. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern the compound's efficacy.
2 Modifications of the Benzamide Moiety
The benzamide moiety of this compound is a prime target for chemical modification to generate novel derivatives with potentially enhanced properties. Synthetic strategies often involve the core amine and carbonyl groups of the amide linkage, as well as the aromatic benzene ring.
One significant transformation involves the conversion of the ester precursor of the benzamide into hydrazide derivatives. In a multi-step synthesis starting from a related precursor, methyl 5-(4-aminophenyl)furan-2-carboxylate, an initial acylation of the amino group is performed with various substituted benzoyl chlorides. jrespharm.com The resulting ester is then treated with hydrazine (B178648) monohydrate, which converts the ester group into a hydrazide (hydrazinecarbonyl) functional group. jrespharm.com This new hydrazide can be further reacted with different substituted benzoyl chlorides to yield a final series of N'-substituted carbohydrazide (B1668358) compounds. jrespharm.com This process fundamentally alters the benzamide linker, introducing a more complex and flexible hydrazide bridge. jrespharm.com
The table below details examples of such modifications where the initial benzamide structure is altered to create carbohydrazide derivatives.
| Initial Moiety | Modification Reaction | Reagents | Resulting Functional Group | Example Final Compound |
|---|---|---|---|---|
| Benzamide (from ester precursor) | Hydrazinolysis followed by Acylation | 1. Hydrazine monohydrate (N₂H₄·H₂O) 2. Substituted Benzoyl Chloride | Carbohydrazide | 4-Chloro-N-[4-(5-(2-(4-methylbenzoyl)hydrazinecarbonyl)furan-2-yl)phenyl]benzamide jrespharm.com |
| Benzamide (from ester precursor) | Hydrazinolysis followed by Acylation | 1. Hydrazine monohydrate (N₂H₄·H₂O) 2. 4-Fluorobenzoyl chloride | Carbohydrazide | 4-Fluoro-N-(4-(5-(hydrazinecarbonyl)furan-2-yl)phenyl)benzamide jrespharm.com |
3 Introduction of Additional Functional Groups for Structure-Activity Exploration
The systematic introduction of diverse functional groups onto the this compound scaffold is a key strategy in medicinal chemistry for probing the structure-activity relationship (SAR). The goal is to identify which parts of the molecule are essential for its biological activity and to introduce modifications that can enhance potency, selectivity, and pharmacokinetic properties. acs.org
SAR studies on analogous heterocyclic compounds have shown that even small changes can have a significant impact. For instance, replacing a core ring system like thiazole (B1198619) with a furan ring has been shown to maintain potent anticancer activity. acs.org This highlights the furan ring in the parent compound as a favorable feature. Further modifications focus on the linker between aromatic rings and the substitution patterns on these rings.
Key strategies for SAR exploration include:
Linker Modification : The amide carbonyl group is a site for potential metabolic reduction to an inactive hydroxyl linker. To block this, the carbonyl can be replaced with groups less susceptible to metabolism, such as double bonds, oximes, or hydrazides. acs.org
Introduction of Polar Groups : To improve poor aqueous solubility, a common issue with drug candidates, polar and ionizable hydrophilic groups can be introduced. acs.org This can involve adding hydroxyl or aminomethyl groups to the aromatic rings.
Ring Substitutions : Adding different substituents to the benzene or furan rings can modulate the electronic properties and steric profile of the molecule. For example, in related rhodanine-based 4-(furan-2-yl)benzoic acids, a series of N-alkyl, N-benzyl, and N-carboxyalkyl groups were added to the rhodanine (B49660) ring to study their effect on xanthine (B1682287) oxidase inhibition. bioorganica.com.ua Such modifications can influence how the compound binds to its biological target. bioorganica.com.ua
The table below outlines various functional groups that can be introduced and their rationale in the context of SAR studies.
| Location of Introduction | Functional Group Introduced | Rationale for SAR Exploration | Reference Example Class |
|---|---|---|---|
| Benzamide Linker | Double bond, Oxime, Hydrazide | Block metabolic reduction of the carbonyl group and evaluate the importance of the linker's hydrogen-bonding capacity. acs.org | Aryl-thiazole Analogues acs.org |
| Benzene Ring (A-ring) | Hydroxyl (-OH), Aminomethyl (-CH₂NH₂) | Improve aqueous solubility and introduce new hydrogen bonding sites. acs.org | Phenyl-amino-thiazoles acs.org |
| Amide Nitrogen | Alkyl, Benzyl, Carboxyalkyl groups | Explore steric and electronic effects on receptor or enzyme binding affinity. bioorganica.com.ua | Rhodanine-based benzoic acids bioorganica.com.ua |
| Benzene Ring | Halogens (e.g., -Cl, -F) | Modify lipophilicity and electronic properties; can influence binding and metabolic stability. jrespharm.com | Substituted Benzamides jrespharm.com |
Structure Activity Relationship Sar and Molecular Design Principles for 4 Amino N Furan 2 Yl Benzamide Derivatives
Correlating Structural Features of 4-Amino-N-furan-2-yl-benzamide Derivatives with Biological Activity
The biological activity of derivatives based on the this compound core is intricately linked to their structural features. Researchers have systematically modified different parts of the molecule to understand how these changes affect efficacy and target specificity.
The potency and selectivity of these derivatives can be finely tuned by altering the substituents on both the benzamide (B126) and furan (B31954) rings.
Benzamide Ring Substituents: Modifications to the benzamide portion of the scaffold have been shown to significantly influence biological activity. For instance, in a series of benzamide derivatives designed as tubulin polymerization inhibitors, the electronic properties of substituents on the aryl ring directly correlated with their potency. acs.org Electron-donating groups were found to enhance the hydrogen-bond acceptor capability of the amide carbonyl, leading to increased binding affinity and functional activity. acs.org
Amino Group Acylation: Acylation of the 4-amino group with different moieties can dramatically alter the compound's properties. For example, replacing the amino group with an amide or urea (B33335) has been shown to increase potency by as much as 100-fold in certain contexts. acs.org
Furan Ring Substituents: The nature and position of substituents on the furan ring are critical. In studies of related heterocyclic compounds, the introduction of specific groups, such as halogens or small alkyl groups, can enhance inhibitory activity. For instance, in a series of 4-anilino-quinazoline derivatives, a 5-substituted furan-2-yl moiety at the C-6 position was crucial for potent antiproliferative activity. mdpi.com
The following table summarizes the structure-activity relationships for a series of N-arylbenzamide analogues, highlighting how different substituents (X) on the benzamide ring impact their inhibitory concentration (IC₅₀).
| Compound | Substituent (X) | -log IC₅₀ (nM) |
| 1 | 4-OCH₃ | 7.6 |
| 2 | 4-CH₃ | 7.3 |
| 3 | H | 7.1 |
| 4 | 4-F | 6.9 |
| 5 | 4-Cl | 6.8 |
| 6 | 4-CF₃ | 6.2 |
| Data derived from studies on N-arylbenzamide analogues demonstrating a linear relationship between potency and the electronic character of the aryl substituent. acs.org |
Heterocyclic rings, such as the furan in the core scaffold, play a pivotal role in molecular recognition and binding to target proteins. mdpi.com These rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for stabilizing the ligand-protein complex.
The furan ring, in particular, is a key structural motif in many bioactive compounds. bioorganica.com.uamdpi.com Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for stacking interactions with aromatic amino acid residues in the binding site of a target protein. mdpi.com In some kinase inhibitors, the furan ring has been shown to be essential for maintaining high potency. acs.org
The choice of the heterocyclic ring can significantly impact activity. In a study on isoindole derivatives, five-membered rings were generally more potent than six-membered rings, with the antiviral activity decreasing in the order of S > O > CH₂ > NH for the heteroatom in the ring. jmchemsci.com This highlights the importance of the specific electronic and steric properties of the heterocyclic system.
The three-dimensional conformation of a molecule is critical for its biological activity. mdpi.com Conformational analysis helps to identify the low-energy, bioactive conformation that is responsible for binding to the biological target. scispace.com For N-arylbenzamide derivatives, the relative orientation of the aryl rings and the conformation of the amide bond (cis or trans) are key determinants of activity. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are often employed to study the conformational landscape of these molecules. mdpi.comnih.govrsc.org These studies have shown that the bioactive conformation is often not the lowest energy conformation in solution, suggesting that the protein binding event can induce a specific, higher-energy conformation. scispace.com Understanding these conformational preferences is crucial for the rational design of new, more potent derivatives.
Rational Molecular Design Strategies Based on SAR of this compound
The insights gained from SAR studies are directly applied to the rational design of new and improved derivatives of this compound. nih.gov These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Lead optimization is an iterative process that involves making small, systematic changes to a lead compound to improve its drug-like properties. nih.gov This can include:
Structure-Based Design: When the three-dimensional structure of the target protein is known, it can be used to guide the design of new inhibitors that fit precisely into the binding site. nih.gov This approach was successfully used to develop potent and selective TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide scaffold. nih.gov
Fine-Tuning Substituents: Based on SAR data, substituents can be modified to enhance potency and selectivity. For example, introducing a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide modification to a lead molecule resulted in improved TYK2 potency and selectivity over other kinases. nih.gov
Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemical series with improved properties. nih.govresearchgate.netresearchgate.net
Scaffold Hopping: This involves replacing the central core of a molecule with a structurally different scaffold while maintaining the key interactions required for biological activity. nih.gov For instance, a pyrazolo[3,4-d]pyrimidine scaffold has been used as a bioisosteric replacement for other heterocyclic systems in the design of EGFR kinase inhibitors. rsc.org
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, leading to similar biological activity. acs.org For example, a furan ring might be replaced with a thiophene (B33073) or a pyridine (B92270) ring to explore new chemical space and potentially improve pharmacokinetic properties. acs.orgnih.gov In a series of Bcr-Abl inhibitors, bioisosteric replacement was one of the key strategies, along with scaffold hopping, used to design potent compounds. nih.gov
The following table illustrates the concept of bioisosteric replacement in a series of kinase inhibitors, showing how replacing a thiazole (B1198619) ring with other heterocyclic rings affects their inhibitory activity.
| Compound | Heterocyclic Ring "B" | IC₅₀ (nM) against Prostate Cancer Cells |
| 1 | Thiazole | ~10 |
| 9c | Pyridine | 12 |
| 9d | Furan | 35 |
| 9e | Thiophene | 20 |
| 9b | Pyrimidine | 3700-8300 |
| Data derived from a study on the SAR of alternative "B" ring molecules, where the thiazole ring of the lead compound was replaced with other heterocycles. acs.org |
De Novo Design Principles
De novo drug design is a computational strategy focused on the creation of novel molecular structures with desired biological activities, starting from a foundational molecular scaffold or a target's binding site. This approach, distinct from the modification of existing compounds, aims to explore a vast chemical space to identify entirely new chemotypes. frontiersin.orgopenaccessjournals.com For derivatives of this compound, de novo design principles, particularly fragment-based drug design (FBDD), offer a rational pathway to developing potent and selective modulators of biological targets. frontiersin.org
The core of de novo design lies in the iterative construction of a molecule. Computational algorithms can "grow" a molecule within the constraints of a target's active site or build upon a known molecular fragment. researchgate.net These methods often employ genetic algorithms, which mimic evolutionary processes to generate and refine candidate molecules with optimized binding characteristics. researchgate.net
A prominent strategy within de novo design is Fragment-Based Drug Design (FBDD). frontiersin.orgopenaccessjournals.com FBDD involves identifying small, low-molecular-weight chemical fragments that bind to a biological target. openaccessjournals.com These fragments, which typically adhere to the "rule-of-three" (e.g., molecular weight < 300 Da), serve as building blocks for constructing a more potent lead compound. frontiersin.org The process generally involves screening a library of fragments to find those that bind to the target, often using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. openaccessjournals.com
For the this compound scaffold, an FBDD approach would involve dissecting the molecule into its constituent fragments. These fragments could then be used as starting points for designing new derivatives. The primary fragments of this compound can be conceptualized as the 4-aminobenzoyl group and the 2-aminofuran moiety.
Table 1: Conceptual Fragments of this compound for De Novo Design
| Fragment Name | Chemical Structure | Role in Parent Compound |
| 4-Aminobenzoyl | Forms the core benzamide structure | |
| 2-Aminofuran | Provides a key heterocyclic interaction |
Once initial fragments are identified and their binding modes are determined, several de novo design strategies can be employed to elaborate them into more complex and potent molecules:
Fragment Growing: This technique involves extending a bound fragment by adding new chemical functionalities to occupy adjacent pockets in the target's binding site. nih.gov For instance, the amino group on the benzoyl fragment could be extended with various substituents to explore new interactions.
Fragment Linking: If two or more fragments are found to bind to different, nearby sites on the target, they can be connected with a chemical linker to create a single, higher-affinity molecule. nih.gov
Fragment Merging: In some cases, two overlapping fragments can be merged into a single, novel fragment that incorporates the key binding features of both. nih.gov
The power of de novo design is significantly enhanced by computational tools that can predict the binding affinity and other properties of the newly designed molecules before they are synthesized. core.ac.uk Molecular docking simulations, for example, can predict how a designed compound will orient itself within a target's active site and estimate the strength of the interaction. nih.gov
The following table provides hypothetical examples of novel derivatives of this compound that could be generated through de novo design principles, along with their conceptual design strategy and predicted outcomes.
Table 2: Hypothetical Derivatives of this compound Designed via De Novo Principles
| Derivative Name | Design Strategy | Conceptual Modification | Predicted Outcome |
| 4-Amino-N-(5-(hydroxymethyl)furan-2-yl)benzamide | Fragment Growing | Addition of a hydroxyl group to the furan ring | Increased hydrogen bonding potential and improved solubility |
| 4-Amino-N-(furan-2-yl)-3-(1H-imidazol-1-yl)benzamide | Fragment Growing | Introduction of an imidazole (B134444) ring to the benzamide core | Potential for new interactions with the target protein |
| 2-((4-Aminobenzoyl)amino)furan-5-carboxylic acid | Fragment Linking | Linking a carboxylate group to the furan ring | Enhanced binding affinity through new ionic interactions |
Biological Activity and Mechanistic Elucidation of 4 Amino N Furan 2 Yl Benzamide
Investigation of Molecular Targets and Binding Interactions of 4-Amino-N-furan-2-yl-benzamide
No specific studies detailing the molecular targets or binding interactions of this compound were found. Research on other, structurally different benzamide (B126) compounds has shown activity on various targets. For example, certain 3-((4-Benzylpyridin-2-yl)amino)benzamides act as agonists for the GPR52 receptor, and a separate 4-hydroxy-furanyl-benzamide derivative has been shown to interact with the M2-muscarinic receptor. nih.govnih.govnih.govchemrxiv.org However, these findings cannot be attributed to this compound.
Enzyme Inhibition Kinetics and Mechanisms
There is no available data on the enzyme inhibition kinetics or mechanisms of this compound for the following enzymes:
Leucine-rich repeat kinase 2 (LRRK2)
Cyclooxygenase-2 (COX-2)
Histone Deacetylases (HDACs)
Carbonic Anhydrase
Xanthine (B1682287) Oxidase
FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD)
Checkpoint Kinase 1
Studies on other molecules, such as imidazo[1,2-b]pyridazine (B131497) derivatives, have shown potent inhibition of FLT3-ITD, but this is not related to the compound . nih.gov
Receptor Agonism/Antagonism and Ligand-Receptor Binding Profiling
No information is available regarding the agonist or antagonist activity of this compound at the G-protein coupled receptor 52 (GPR52) or the chemokine receptors CXCR2/CXCR1.
Binding Site Characterization
Without confirmed molecular targets or binding interaction studies, no information on the binding site characterization for this compound is available.
Modulation of Cellular Pathways by this compound
No published research was identified that investigates the modulation of cellular pathways by this compound.
Impact on Signal Transduction Cascades
There is no data available on the impact of this compound on signal transduction cascades such as the STAT5 or ERK1/2 pathways.
Effects on Cellular Processes
The effects of this compound on cellular processes have not been documented in the available literature. Specific processes for which no data exists include:
Vesicle trafficking
Autophagy
Cell cycle progression
Apoptosis induction
While other benzamide derivatives, such as certain 2-amino-1,4-naphthoquinone-benzamides, have been shown to induce apoptosis, these findings are specific to those compounds and cannot be extrapolated to this compound. nih.gov
Biochemical Pathway Interactions
Comprehensive studies detailing the specific biochemical pathways modulated by this compound are not currently available. Elucidation of how this compound interacts with cellular signaling cascades, metabolic pathways, or other biological networks awaits further investigation.
In Vitro Mechanistic Pharmacological Studies of this compound
Specific in vitro mechanistic pharmacological studies on this compound have not been reported in the available scientific literature. Such studies would be essential to characterize its pharmacological profile, including its effects on specific enzymes, receptors, or ion channels.
There is no available data from cell-based assays that would elucidate the mechanism of action of this compound. Such assays are crucial for understanding the cellular processes affected by a compound and for identifying its potential therapeutic applications.
Specific target engagement studies for this compound are not described in the current body of scientific research. These studies would be necessary to identify the direct molecular targets of the compound within a biological system and to validate its mechanism of action.
Computational and Theoretical Investigations of 4 Amino N Furan 2 Yl Benzamide
Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-Amino-N-furan-2-yl-benzamide DerivativesNo QSAR models have been published that specifically analyze a series of this compound derivatives to correlate their structural features with biological activity.
Without dedicated research on this specific molecule, a scientifically accurate and detailed article adhering to the requested structure cannot be generated.
Development of Predictive Models
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational chemistry for establishing a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net For a compound like this compound, the development of such models begins with the creation of a dataset of structurally related molecules with known activities.
The general process involves:
Data Set Selection: A series of benzamide (B126) and furan (B31954) derivatives with experimentally determined properties are compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated to numerically represent its structural and chemical features.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Generic Function Approximation (GFA), are employed to build a model that correlates the descriptors with the observed activity. researchgate.net
Validation: The predictive power of the generated model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
These in silico models are developed with the rationale of reducing the expensive and time-consuming resources required in the development of new chemical structures. mdpi.com
Selection and Application of Molecular Descriptors
The accuracy of any QSAR model is heavily dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. For this compound, descriptors would be chosen to capture its key chemical features. They are broadly categorized into:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological Descriptors: These reflect the connectivity of atoms within the molecule.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. researchgate.netmdpi.com
Physicochemical Descriptors: A crucial descriptor in this class is the octanol-water partition coefficient (log P), which measures the lipophilicity of the compound. mdpi.com
The selection process often involves computational software that can calculate hundreds or thousands of descriptors, followed by statistical analysis to identify the most relevant ones for the property being modeled. researchgate.net
Table 1: Examples of Molecular Descriptors and Their Significance
| Descriptor Category | Example Descriptor | Significance |
| Quantum Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons. |
| Quantum Chemical | LUMO Energy | Relates to the molecule's ability to accept electrons. |
| Quantum Chemical | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. nih.gov |
| Physicochemical | Log P | Predicts lipophilicity and membrane permeability. mdpi.com |
| Geometrical | Polar Surface Area (PSA) | Influences membrane transport and bioavailability. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound at the atomic level. researchcommons.org Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate various properties. semanticscholar.orgnih.govscispace.com These calculations provide a theoretical foundation for understanding experimental results and predicting molecular behavior. semanticscholar.org
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Frontier Molecular Orbitals (HOMO-LUMO): The analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scribd.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher chemical reactivity and polarizability, as less energy is required to excite an electron. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. scribd.comresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the amine groups. nih.gov
Table 2: Typical Quantum Chemical Parameters Calculated for Benzamide Derivatives
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | 3.0 to 4.5 | Chemical reactivity, stability nih.gov |
| Chemical Potential | µ | -3.0 to -4.5 | Tendency of electrons to escape |
| Chemical Hardness | η | 1.5 to 2.25 | Resistance to change in electron configuration |
Note: Values are illustrative and depend on the specific molecule and computational method.
Theoretical Spectroscopic Property Predictions (e.g., UV-Vis, NMR)
Quantum chemical calculations can accurately predict various spectroscopic properties, providing valuable support for experimental characterization.
UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scispace.com This method calculates the energies of electronic transitions, such as those from the HOMO to the LUMO, which correspond to absorption bands in the UV-Vis spectrum. mdpi.com Comparing the calculated absorption maxima (λmax) with experimental data helps to confirm the molecular structure and understand its electronic properties. scispace.com
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. semanticscholar.org Theoretical chemical shifts are calculated relative to a standard, typically Tetramethylsilane (TMS), and then compared with experimental spectra. A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment of the molecule. semanticscholar.orgmdpi.com
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Benzamide Structure
| Technique | Parameter | Experimental Value | Theoretical Value |
| UV-Vis | λmax (nm) | 295 | 297 |
| ¹H NMR | δ (ppm), Aromatic-H | 7.2 - 7.8 | 7.1 - 7.9 |
| ¹³C NMR | δ (ppm), Carbonyl-C | 168.1 | 175.9 |
Note: Data is illustrative, based on similar structures found in the literature to demonstrate the predictive power of theoretical methods. semanticscholar.orgmdpi.com
In Silico Prediction of Pharmacokinetic Profiles (Focus on Methodologies and Theoretical Insights)
In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. jonuns.com This allows for the early identification of candidates with potentially poor pharmacokinetic profiles, thereby reducing late-stage failures. nih.gov For this compound, various computational tools and web servers like pkCSM and ADMET Predictor can be used to generate a theoretical pharmacokinetic profile based on its structure. mdpi.comnih.gov
Absorption and Distribution Prediction Methodologies
Absorption: The primary focus of absorption prediction is to estimate how well a compound will be absorbed into the bloodstream, typically after oral administration. Key parameters predicted by in silico models include:
Human Intestinal Absorption (HIA): This is predicted as the percentage of the compound absorbed through the human gut. Models often use descriptors like lipophilicity (log P) and polar surface area (PSA) to make these predictions. mdpi.com
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the human intestinal barrier. In silico models predict the permeability of a compound across this cell line, often expressed as a logPapp value.
Distribution: After absorption, a compound is distributed throughout the body. Computational models predict key distribution parameters:
Blood-Brain Barrier (BBB) Permeability: This is a critical parameter, especially for drugs targeting the central nervous system. It is often expressed as a logBB value. Models predict whether a compound is likely to cross the BBB based on its size, polarity, and ability to form hydrogen bonds. mdpi.com
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its availability to reach target tissues. In silico methods can predict the percentage of a compound that will be bound.
These predictions are derived from models built on large datasets of compounds with known experimental values. The Simplified Molecular Input Line Entry System (SMILES) string of this compound would be used as input for web-based platforms like pkCSM to generate these theoretical pharmacokinetic insights. researchgate.netmdpi.com
Metabolic Transformation Pathway Prediction (Computational)
Computational, or in silico, models for predicting the metabolic fate of xenobiotics are crucial tools in modern drug discovery and toxicology. These models utilize extensive databases of known metabolic reactions and algorithms that recognize specific chemical substructures (structural alerts) susceptible to enzymatic action. For this compound, predictive models would focus on the three primary moieties of the molecule: the furan ring, the aromatic amine group, and the benzamide linkage.
The metabolism of furan-containing compounds has been a subject of significant study, as the furan ring can be bioactivated into toxic metabolites. nih.gov The primary metabolic pathway for the furan ring involves oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1. researchgate.net This process is predicted to generate highly reactive and unstable intermediates. Computational models would predict the formation of an epoxide, which rapidly rearranges to a cis-enedial intermediate (e.g., cis-2-butene-1,4-dial from furan). nih.govresearchgate.net This reactive dialdehyde (B1249045) is capable of cross-linking with cellular macromolecules, including proteins and DNA, which is a key mechanism of furan-induced toxicity. researchgate.net
Other potential metabolic transformations predicted by computational software for the this compound structure would include reactions common to aromatic amines and amides. These include:
N-acetylation of the primary aromatic amine (4-amino group) by N-acetyltransferases (NATs).
Hydroxylation of the benzene (B151609) ring, typically at positions ortho or meta to the amino and amide groups.
Amide hydrolysis , which would cleave the molecule into 4-aminobenzoic acid and 2-aminofuran. The latter is known to be unstable.
Glucuronidation or sulfation of the amino or hydroxylated groups to facilitate excretion.
The following table summarizes the likely metabolic reactions for this compound as would be predicted by common metabolic pathway software.
| Moiety | Predicted Metabolic Reaction | Key Enzymes (Predicted) | Resulting Metabolite/Intermediate |
| Furan Ring | Oxidative Ring Opening | Cytochrome P450 (e.g., CYP2E1) | Reactive cis-enedial intermediate |
| Aromatic Amine | N-Acetylation | N-acetyltransferase (NAT) | N-acetylated benzamide derivative |
| Benzene Ring | Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |
| Amide Linkage | Hydrolysis | Amidases | 4-aminobenzoic acid and 2-aminofuran |
| Functional Groups | Phase II Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates |
This table is generated based on established metabolic pathways for related chemical structures.
Theoretical Toxicity Prediction Models
Theoretical toxicity prediction models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage a compound's structure to predict its potential for various toxicological endpoints. nih.govnih.gov These models identify "structural alerts"—sub-parts of a molecule known to be associated with toxicity. For this compound, several such alerts are present, primarily the furan ring and the aromatic amino group.
Hepatotoxicity: The furan ring is a well-established structural alert for hepatotoxicity. nih.gov Computational models predict this toxicity based on the metabolic activation pathway described above. The formation of a reactive cis-enedial metabolite is a key initiating event leading to liver cell injury. nih.gov In silico systems would flag this compound as having a high potential for chemical and drug-induced liver injury.
Mutagenicity/Genotoxicity: Aromatic amines are a classic class of compounds often flagged by mutagenicity prediction software. Their metabolic activation can lead to the formation of reactive nitrenium ions that can form adducts with DNA, potentially leading to mutations. Furthermore, the reactive dialdehyde formed from the furan ring can also react with DNA bases, contributing to the genotoxic profile. researchgate.net QSAR models for mutagenicity, such as those based on the Ames test, would likely predict a positive result for this compound due to these structural features.
Carcinogenicity: Due to the potential for mutagenicity and the known carcinogenicity of furan in animal models, computational systems would likely classify this compound as a potential carcinogen. Toxicity prediction software often incorporates alerts for "structural analogues of known carcinogens," and both the furan and aromatic amine moieties fall into this category.
Acute Toxicity: In silico models can also predict acute toxicity endpoints, such as the median lethal dose (LD50). nih.gov For the closely related compound 4-amino-N-(furan-2-ylmethyl)benzamide, aggregated GHS data indicates it is harmful if swallowed (Acute Toxicity 4). nih.gov It is highly probable that a computational model, such as ProTox-II, would predict a similar or even more severe toxicity class for this compound due to the direct linkage of the furan ring to the amide nitrogen.
The predicted toxicity profile based on common computational toxicology platforms is summarized in the table below.
| Toxicity Endpoint | Structural Alert(s) | Predicted Outcome | Rationale |
| Hepatotoxicity | Furan Ring | Probable Hepatotoxin | Metabolic activation to a reactive enedial metabolite. nih.gov |
| Mutagenicity | Aromatic Amine, Furan Ring | Probable Mutagen | Formation of DNA-reactive nitrenium ions and enedial metabolites. researchgate.net |
| Carcinogenicity | Furan Ring, Aromatic Amine | Suspected Carcinogen | Structural alerts associated with known carcinogens. |
| Acute Oral Toxicity | General Structure | Toxic (Predicted Class III/IV) | Based on predictions for structurally similar compounds. nih.govresearchgate.net |
This table represents a consensus of predictions from various QSAR and expert system models based on the compound's structural features.
Advanced Analytical and Spectroscopic Research on 4 Amino N Furan 2 Yl Benzamide
Application of Advanced Spectroscopic Techniques for Elucidating Molecular Interactions
Advanced spectroscopic methods are pivotal in defining the structural integrity and interactive potential of 4-Amino-N-furan-2-yl-benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed insights into the molecule's atomic arrangement and functional group behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are employed to study the binding of ligands to macromolecules. For a compound like this compound, methods such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be used to identify binding to a target protein. These experiments differentiate between signals from the compound when it is free in solution versus when it is bound to a larger entity. Furthermore, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can monitor chemical shift perturbations in an isotopically labeled protein upon the addition of the compound, allowing for the mapping of the binding site at an atomic level. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups within this compound and observing how they are affected by intermolecular interactions, such as hydrogen bonding. nih.gov The vibrational frequencies of specific bonds are sensitive to their chemical environment. For instance, the stretching frequency of the amide carbonyl group (C=O) and the N-H bonds of the primary amine and the amide can shift upon binding to a biological target, indicating their involvement in the interaction. researchgate.net
A theoretical FTIR analysis would reveal characteristic absorption bands for the molecule's key functional groups.
Interactive Table 1: Predicted FTIR Spectral Data for this compound This table presents hypothetical, representative data for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 | Medium-Strong |
| N-H Stretch | Amide (-NH-) | 3300 - 3100 | Medium |
| C-H Stretch | Aromatic (Benzene) | 3100 - 3000 | Medium-Weak |
| C=O Stretch | Amide I | ~1670 | Strong |
| N-H Bend | Amide II | ~1550 | Medium |
| C=C Stretch | Aromatic (Benzene/Furan) | 1600 - 1450 | Medium |
| C-N Stretch | Amine/Amide | 1350 - 1200 | Medium |
| C-O-C Stretch | Furan (B31954) Ring | ~1080 | Strong |
Chromatographic and Separation Science Methodologies for Research Purity and Isomer Analysis
Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from any potential isomers or byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
Purity Analysis: A reversed-phase HPLC (RP-HPLC) method would typically be developed to assess the purity of a sample. Using a C18 stationary phase column and a mobile phase gradient, for example, of water and acetonitrile (B52724) with a modifier like formic acid, allows for the separation of the target compound from impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Interactive Table 2: Example HPLC Method for Purity Analysis This table presents a hypothetical method for illustrative purposes.
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
| Purity Result | >99.5% |
Isomer Analysis: The synthesis of this compound could potentially yield positional isomers, such as 3-Amino-N-furan-2-yl-benzamide or 4-Amino-N-furan-3-yl-benzamide. Chromatographic methods must be able to resolve these different isomers. The development of such a method may require screening different columns and mobile phase conditions to achieve baseline separation. For molecules that can exist as enantiomers or diastereomers, specialized chiral stationary phases are used. researchgate.net Techniques like normal-phase chromatography on polysaccharide-based chiral columns can be effective for separating such stereoisomers. researchgate.net
X-ray Crystallography and Structural Biology Insights for Target Complexation
This technique is particularly powerful in structural biology for understanding how a ligand interacts with its biological target, such as an enzyme or receptor. By co-crystallizing the compound with its target protein, the resulting crystal structure can reveal the specific binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and detail any conformational changes in the protein upon binding. mdpi.com
The crystallographic data for a structurally related compound, 2-amino-N-(pyridin-2-yl)benzamide, reveals the type of detailed information that can be obtained. researchgate.net A similar analysis for this compound would provide crucial insights.
Interactive Table 3: Representative Crystallographic Data This table presents hypothetical data modeled on similar known structures for illustrative purposes.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.32 |
| b (Å) | 19.53 |
| c (Å) | 10.30 |
| β (°) | 100.9 |
| Volume (ų) | 1051 |
| Z | 4 |
| Key Structural Feature | Dihedral angle between the benzene (B151609) and furan rings |
| Intermolecular Interactions | Hydrogen bonding between the amine group and the amide carbonyl of adjacent molecules |
Such structural data is invaluable for structure-based drug design, enabling medicinal chemists to rationally design derivatives with improved potency and selectivity.
Future Research Directions and Unexplored Potential of 4 Amino N Furan 2 Yl Benzamide
Identification of Novel Therapeutic Avenues for 4-Amino-N-furan-2-yl-benzamide Scaffolds
The furan (B31954) nucleus is a versatile scaffold known for its presence in numerous bioactive compounds with applications against a wide array of diseases. ijabbr.comijabbr.com The electron-rich nature and aromaticity of the furan ring allow for significant electronic interactions with biological targets like enzymes and receptors, contributing to their therapeutic effects. ijabbr.com The ability to easily modify furan scaffolds with various functional groups opens up the possibility of creating a diverse library of derivatives with enhanced potency and selectivity. ijabbr.com
Future research will likely focus on systematically modifying the this compound core to explore its potential in several therapeutic areas:
Anticancer Agents: The furan scaffold is found in compounds with demonstrated anti-cancer effects. ijabbr.comijabbr.com Further investigation into derivatives of this compound could lead to the discovery of novel agents for various cancers. For instance, some N-(piperidine-4-yl)benzamide derivatives have shown potent antitumor activity against hepatocarcinoma cell lines. nih.gov
Antimicrobial Agents: Furan derivatives have a long history of use as antibacterial and antifungal agents. ijabbr.comijabbr.com Research into new analogs of this compound could yield potent antibiotics against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comgoogle.com
Antiviral Agents: The furan scaffold has been identified in compounds with antiviral activity, including against human norovirus. cardiff.ac.uk This suggests that derivatives of this compound could be explored as potential antiviral therapeutics.
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of furan derivatives are well-documented. ijabbr.comijabbr.com Synthesizing and screening new derivatives of this compound could lead to the development of new treatments for inflammatory conditions and pain.
Neurological Disorders: Furan-containing compounds have shown potential in treating a range of neurological conditions, including depression, anxiety, and Parkinson's disease. ijabbr.comijabbr.com This opens up an exciting avenue for exploring the neuropharmacological potential of this compound derivatives.
Development of Advanced Methodologies for Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives are crucial for advancing research into their biological activities. Future efforts in this area will likely focus on developing more efficient, sustainable, and versatile synthetic methods.
One approach involves the use of green chemistry principles, such as ion-associate reactions in aqueous media at room temperature, to synthesize related benzamide (B126) complexes. mdpi.comresearchgate.net Advanced synthetic routes may also employ multi-step processes, including the condensation of α-bromocarbonyl compounds with 2-aminopyridine (B139424) derivatives to form core heterocyclic structures, which can then be further functionalized.
Characterization of these novel compounds will continue to rely on a suite of sophisticated analytical techniques, including:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Mass Spectrometry (MS)
Elemental Analysis
Single-crystal X-ray Diffraction
These techniques are essential for confirming the structure and purity of the synthesized compounds. eurjchem.commdpi.com
Strategies for Overcoming Resistance Mechanisms
A significant challenge in drug development, particularly for antimicrobial and anticancer agents, is the emergence of resistance. tandfonline.comgoogle.com The furan-benzamide scaffold offers potential avenues to overcome these resistance mechanisms.
For example, in cancer chemotherapy, multidrug resistance (MDR) is often mediated by efflux pumps like P-glycoprotein (P-gp). researchgate.net Novel phenylfuran-bisamide derivatives have been designed as P-gp inhibitors to be co-administered with anticancer drugs, thereby surmounting MDR. researchgate.net Similarly, certain oxadiazole derivatives, which share structural similarities with the furan-benzamide core, have been shown to modulate MDR by inhibiting P-gp efflux activity. researchgate.net
In the context of bacterial infections, novel sulfonamides, which can be considered bioisosteres of benzamides, have demonstrated the ability to overcome resistance to classical sulfa drugs and are active against MRSA. tandfonline.com Future research could focus on designing hybrid molecules that combine the this compound scaffold with other bioactive moieties to create agents that can circumvent existing resistance mechanisms.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. researchgate.netmednexus.org These technologies can be applied to various stages of research on this compound, from initial hit identification to lead optimization.
Key applications of AI and ML in this field include:
Virtual Screening: AI-powered algorithms can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. This can significantly accelerate the initial stages of drug discovery. core.ac.uk
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel this compound derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates for further investigation. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel furan-benzamide scaffolds with enhanced efficacy and safety profiles.
Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key structural features responsible for the biological activity of this compound derivatives, guiding the design of more potent compounds.
Exploration of Unconventional Biological Targets and Pathways for Furan-Benzamide Scaffolds
While much of the current research has focused on established biological targets, the unique structural features of the furan-benzamide scaffold suggest that it may interact with unconventional targets and pathways. The electron-rich nature of the furan ring allows for diverse electrical interactions with biomolecules, potentially enabling strong binding to a variety of receptors and enzymes. ijabbr.com
Future research could explore the potential of this compound derivatives to modulate novel targets, such as:
Allosteric Sites on Enzymes: Targeting allosteric sites can offer greater selectivity and reduce the risk of off-target effects compared to targeting the active site.
Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have traditionally been difficult to target with small molecules. The furan-benzamide scaffold could provide a starting point for developing inhibitors of these interactions.
Epigenetic Targets: The furan ring's ability to participate in various interactions could make it suitable for targeting epigenetic modifiers like histone deacetylases or methyltransferases.
By exploring these unconventional targets, researchers may uncover entirely new therapeutic applications for the this compound scaffold, leading to the development of first-in-class medicines for a range of diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Amino-N-furan-2-yl-benzamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential alkylation and amidation steps. Key strategies include:
- Alkylation : Reacting a benzamide precursor with furan-2-ylmethyl halides using potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C to minimize side reactions .
- Amidation : Introducing the amino group via catalytic hydrogenation or protected amine intermediates, followed by deprotection under acidic conditions .
- Optimization : Maintain a 1:1.2 molar ratio of benzamide to alkylating agent, and use column chromatography (hexane:EtOAc gradients) for purification to achieve >75% yield .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., furan protons at δ 6.2–7.4 ppm and benzamide aromatic signals) .
- Mass Spectrometry : High-resolution ESI-TOF confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257.1052) .
- X-ray Crystallography : SHELX software refines crystal structures to validate hydrogen-bonding networks and packing motifs .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental solubility data for this compound?
A multi-tiered validation approach is recommended:
- Computational Reassessment : Compare COSMO-RS and Abraham models with updated solvation databases to account for polar surface area discrepancies .
- Experimental Validation : Conduct shake-flask solubility tests in buffered solutions (pH 1.2–7.4) with UV quantification (λ = 270 nm) .
- Polymorph Analysis : Use differential scanning calorimetry (DSC) and XRPD to identify crystal forms affecting solubility .
Q. What experimental design considerations are essential for studying enzyme inhibition mechanisms involving this compound?
- Orthogonal Assays : Combine fluorescence polarization (for binding affinity) and surface plasmon resonance (SPR) (for kinetic parameters like kₐₙ and kₒff) .
- Kinetic Profiling : Perform Michaelis-Menten assays with ATP concentrations (0.1–10 mM) to distinguish competitive vs. allosteric inhibition .
- Scaffold Specificity : Include control experiments with structurally analogous benzamides (e.g., 4-fluoro or 4-chloro derivatives) to isolate target effects .
Q. How can metabolic stability of this compound be improved for in vivo studies?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to reduce oxidative metabolism .
- Prodrug Strategies : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance plasma half-life .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
Data Contradiction Analysis
Q. How should conflicting biological activity data (e.g., IC₅₀ variations across cell lines) be addressed?
- Assay Standardization : Normalize data using housekeeping genes (e.g., GAPDH) and replicate experiments across ≥3 cell lines (e.g., HEK293, HepG2) .
- Off-Target Screening : Perform kinase profiling assays (e.g., Eurofins Panlabs®) to identify non-specific interactions .
- Dose-Response Validation : Use Hill slope analysis to distinguish true potency outliers from experimental artifacts .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents furan ring degradation |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Base | K₂CO₃ | Maintains pH for alkylation |
| Purification | Column chromatography (SiO₂, hexane:EtOAc) | Removes polar byproducts |
Table 2. Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR | Substituent identification | DMSO-d₆ solvent, 400 MHz |
| ESI-TOF MS | Molecular ion confirmation | Positive ion mode, 100–1000 m/z |
| X-ray Crystallography | Crystal structure validation | SHELX refinement, R-factor < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
